Sabinene
Overview
Description
Sabinene is a natural bicyclic monoterpene with the molecular formula C10H16 . It is isolated from the essential oils of a variety of plants including Marjoram, holm oak (Quercus ilex), and Norway spruce (Picea abies) . It has a strained ring system with a cyclopentane ring fused to a cyclopropane ring . Sabinene is one of the chemical compounds that contributes to the spiciness of black pepper and is a major constituent of carrot seed oil .
Synthesis Analysis
Microbial synthesis can be a promising route for sabinene production . In these studies, researchers have identified the general synthetic pathway of sabinene from simple intermediate metabolites . Sabinene synthases of different origins were also cloned and characterized . Additionally, heterologous systems of the model microbes Escherichia coli and Saccharomyces cerevisiae were constructed to produce sabinene .Molecular Structure Analysis
Sabinene has a strained ring system with a cyclopentane ring fused to a cyclopropane ring . The molecular formula of Sabinene is C10H16 .Chemical Reactions Analysis
The oxidation of sabinene by the hydroxyl radical (OH) and ozone (O3) was investigated under atmospherically relevant conditions . The rate coefficients of the reactions of sabinene with OH and with O3 were determined .Physical And Chemical Properties Analysis
Sabinene has a molecular weight of 136.23 g/mol . It has a density of 0.842 g/mL at 25 °C .Scientific Research Applications
Antioxidant and Sensory Enhancement in Food Products
Sabinene, as a monoterpene, has demonstrated significant antioxidant effects, contributing to the chemical and sensory stability of food products like roasted sunflower seeds. It inhibits the formation of oxidative deterioration compounds and undesirable off-flavors, preserving food quality effectively. This characteristic makes sabinene a potential natural alternative to synthetic antioxidants used in the food industry (Quiroga, Asensio, & Nepote, 2015).
Therapeutic Potential and Biological Activities
Sabinene exhibits a variety of biological activities, including antimicrobial, antioxidant, and cytoprotective effects. It has been identified to protect cells from oxidative stress and could be a valuable component in the development of treatments for various health conditions. Studies have also pointed out its potential antiangiogenic and angiostatic effects, supported by molecular docking studies, indicating a broad spectrum of therapeutic applications (Sharma et al., 2019), (Bansal, Gupta, & Sharma, 2018).
Oral Health Applications
In the realm of oral health, sabinene has been found to inhibit the growth and adherence of Streptococcus mutans, a primary bacterium involved in the development of dental caries. By affecting bacterial adhesion and biofilm formation, sabinene showcases potential as a natural ingredient in oral healthcare products (Park, Kim, Kim, & You, 2019).
Industrial Applications and Microbial Production
Sabinene's industrial relevance is notable, especially as a component in flavors, perfumes, and potentially as a precursor for advanced biofuels. The microbial synthesis of sabinene has been a subject of research, aiming to develop sustainable production methods using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. This research is driving the exploration of sabinene's full potential in various industrial sectors (Cao et al., 2018).
Safety And Hazards
Future Directions
The combination of traditional molecular biology with new genome and proteome analysis tools will provide a better view of sabinene biosynthesis and a greater potential of microbial production . This could be the starting point for further investigations aiming to find potential antibacterial components with a higher affinity .
properties
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sabinen | |
CAS RN |
3387-41-5 | |
Record name | Sabinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3387-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SABINENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thuj-4(10)-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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